molecular formula C57H67N7O9 B12406491 Anticancer agent 84

Anticancer agent 84

Cat. No.: B12406491
M. Wt: 994.2 g/mol
InChI Key: JQFKPFVLERGHMD-BHDRTPEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anticancer agent 84 is a promising compound in the field of medicinal chemistry, particularly for its potential in cancer treatment. This compound has garnered attention due to its ability to repress the transcription of c-MYC by stabilizing the G-quadruplex (G4) structure, which is crucial in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 84 involves a series of chemical reactions that typically include the formation of heterocyclic structures. The exact synthetic route may vary, but it often involves the use of specific reagents and catalysts to achieve the desired molecular configuration. For instance, the synthesis might involve the condensation of aromatic amines with aldehydes or ketones, followed by cyclization and functional group modifications .

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring consistency and high yield. Continuous flow synthesis is advantageous as it can be easily automated and optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Anticancer agent 84 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Anticancer agent 84 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of anticancer agent 84 involves the stabilization of the G-quadruplex (G4) structure, which represses the transcription of the c-MYC oncogene. The c-MYC gene is known to play a critical role in cell cycle regulation, apoptosis, and cellular transformation. By stabilizing the G4 structure, this compound prevents the transcription of c-MYC, thereby inhibiting cancer cell growth and proliferation .

Properties

Molecular Formula

C57H67N7O9

Molecular Weight

994.2 g/mol

IUPAC Name

(3aS,5S,6R,7R,7aS)-2-[2-[2-[4-[2-(9-ethylcarbazol-3-yl)-4,5-bis[4-(4-methylpiperazin-1-yl)phenyl]imidazol-1-yl]phenoxy]ethoxy]ethoxy]-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol

InChI

InChI=1S/C57H67N7O9/c1-5-63-47-9-7-6-8-45(47)46-36-40(14-23-48(46)63)55-58-50(38-10-15-41(16-11-38)61-28-24-59(3)25-29-61)51(39-12-17-42(18-13-39)62-30-26-60(4)27-31-62)64(55)43-19-21-44(22-20-43)69-34-32-68-33-35-70-57(2)72-54-53(67)52(66)49(37-65)71-56(54)73-57/h6-23,36,49,52-54,56,65-67H,5,24-35,37H2,1-4H3/t49-,52-,53+,54-,56-,57?/m0/s1

InChI Key

JQFKPFVLERGHMD-BHDRTPEQSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)C3=NC(=C(N3C4=CC=C(C=C4)OCCOCCOC5(O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]6O5)CO)O)O)C)C7=CC=C(C=C7)N8CCN(CC8)C)C9=CC=C(C=C9)N2CCN(CC2)C)C2=CC=CC=C21

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=NC(=C(N3C4=CC=C(C=C4)OCCOCCOC5(OC6C(C(C(OC6O5)CO)O)O)C)C7=CC=C(C=C7)N8CCN(CC8)C)C9=CC=C(C=C9)N2CCN(CC2)C)C2=CC=CC=C21

Origin of Product

United States

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